2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-15-6-5-13(24-3)8-16(15)25-4/h5-8H,10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHBXJVGXOMCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article synthesizes existing literature regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C_{16}H_{18}N_{2}O_{3}
- Molecular Weight : 286.33 g/mol
- Melting Point : 285-287 °C
- Solubility : Soluble in organic solvents; slight solubility in water
Antimicrobial Activity
Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
The compound is hypothesized to possess similar or enhanced antimicrobial activity due to structural analogies with effective derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of dihydropyridine derivatives has been explored in various studies. Compounds with similar functional groups have shown inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . For example, compounds demonstrated a decrease in TNF-alpha and IL-6 levels in in vitro models.
Anticancer Activity
The anticancer properties of dihydropyridine derivatives are particularly noteworthy. Some studies have reported that these compounds can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The compound's ability to inhibit DNA synthesis and induce cell cycle arrest at the G1 phase has also been documented.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Dihydropyridine derivatives may inhibit enzymes such as DNA gyrase and topoisomerases, crucial for DNA replication .
- Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways like NF-kB and MAPK, which are implicated in inflammation and cancer progression .
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study on a related compound showed significant inhibition of tumor growth in HeLa cells when treated with varying concentrations over a period of 48 hours. The results indicated a dose-dependent response with an IC50 value of approximately 15 μM.
- Animal Models : In vivo studies using murine models have demonstrated that similar compounds can reduce tumor size significantly compared to control groups when administered at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Dihydropyridinone vs. Pyrimidinone Derivatives
- Target Compound: The 1,2-dihydropyridinone core provides a planar, conjugated system with hydrogen-bonding capacity via the carbonyl oxygen.
- The chloro and methoxy substituents on the phenyl ring may alter solubility and target affinity . 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): A pyrimidinone core with a thioether linkage.
Key Insight: The dihydropyridinone core in the target compound balances hydrogen bonding and lipophilicity, while pyrimidinone/thioether analogues prioritize steric bulk and electronic effects.
Acetamide Linker Variations
Thioacetamide vs. Acetamide Linkers
- Target Compound : The acetamide linker (-NHCO-) supports hydrogen bonding with biological targets.
- Analogues: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Replaces the oxygen in the acetamide with sulfur, forming a thioacetamide (-NHCS-). This modification increases electron-withdrawing effects and may alter redox properties . 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide (): A thioacetamide linker with morpholino substituents. These groups enhance solubility and allosteric inhibition of CD73 .
Key Insight : Acetamide linkers favor hydrogen-bond interactions, while thioacetamides prioritize electronic modulation and metabolic stability.
Aromatic Substituent Effects
Methoxy vs. Chloro/Halo Substituents
- Target Compound : The 2,4-dimethoxyphenyl group provides electron-donating effects, improving solubility and π-π interactions.
- Analogues: WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) (): A chloro-substituted phenyl group increases lipophilicity, favoring herbicidal activity via auxin receptor binding . Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) (): Chloro and methoxy groups balance soil persistence and herbicidal efficacy in chloroacetamide pesticides .
Key Insight : Methoxy groups enhance solubility and polar interactions, whereas chloro substituents improve membrane penetration and target affinity in agrochemicals.
CD73 Inhibition ()
- The dimethoxyphenyl group may compete with adenosine-binding pockets .
- Analogues: Methyl 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate: Exhibits partial CD73 inhibition at 10 μM, highlighting the importance of morpholino groups for allosteric modulation .
Herbicidal Activity ()
- Target Compound : Unreported, but dimethoxy groups resemble synthetic auxins like 2,4-D.
- Analogues: Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Achieves herbicidal efficacy via auxin receptor agonism, with EC50 values in the nM range .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with substitution reactions under alkaline conditions for pyridine ring formation, followed by condensation with cyanoacetic acid derivatives .
- Condition Optimization : Use inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) to minimize side reactions. Solvents like DMF or ethanol enhance solubility .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for intermediate isolation. Final crystallization in ethanol improves purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR (e.g., DMSO-d6) to confirm substituent positions (e.g., 2,4-dimethoxyphenyl and pyridine ring protons) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 412.15 [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .
Q. What solvent systems are optimal for solubility and reactivity studies?
Methodological Answer:
- Polar Solvents : DMSO and DMF are ideal for biological assays due to high solubility (~50 mg/mL). Ethanol or methanol suits crystallization .
- Reactivity Solvents : Use dichloromethane or THF for electrophilic substitutions at the pyridine ring, ensuring inert conditions to preserve the cyano group .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the pyridine ring versus the acetamide moiety?
Methodological Answer:
- Pyridine Ring Modifications : Electrophilic substitutions (e.g., nitration) require Lewis acid catalysts (e.g., AlCl) at the 4-position due to electron-withdrawing cyano and ketone groups .
- Acetamide Functionalization : Nucleophilic acyl substitutions (e.g., with amines) occur at the carbonyl group under basic conditions (pH 10–12), monitored via TLC .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates (e.g., pyridine vs. acetamide reactivity) .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
- Docking vs. Assays : If computational models (e.g., AutoDock Vina) predict strong binding to kinase targets but in vitro assays show low inhibition, re-evaluate solvation effects or protein flexibility in simulations .
- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., CYP450-mediated oxidation) that may alter activity. Compare with pure compound assays .
Q. How can regioselectivity challenges in pyridine functionalization be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to block undesired substitution sites .
- Metal Catalysis : Pd-catalyzed C–H activation (e.g., with Pd(OAc)) enables selective functionalization at the 5-position of the pyridine ring .
Q. What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed cyano group to carboxylic acid) .
- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
